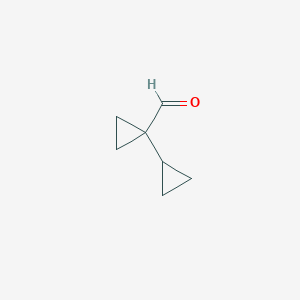

1-Cyclopropylcyclopropane-1-carbaldehyde

Description

Overview of Cyclopropane (B1198618) Ring Systems in Organic Synthesis

Cyclopropane rings are three-membered carbocycles that are prevalent in a wide array of natural products and have become indispensable building blocks in modern organic synthesis. acs.orgnumberanalytics.com Their significance stems from the inherent ring strain, a consequence of the 60° C-C-C bond angles, which deviates significantly from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This strain energy, estimated to be around 29 kcal/mol for the parent cyclopropane, renders the ring susceptible to cleavage under various conditions, thereby providing a powerful tool for synthetic chemists. wikipedia.org

The bonding in cyclopropanes is often described by the Walsh or Coulson-Moffitt models, which depict the C-C bonds as having significant p-character, making them somewhat analogous to carbon-carbon double bonds. wikipedia.org This "pi-character" allows cyclopropyl (B3062369) groups to participate in conjugation with adjacent unsaturated systems and to stabilize carbocations through hyperconjugation. wikipedia.orgfiveable.me

In organic synthesis, cyclopropanes are versatile intermediates. thieme-connect.com They can undergo a variety of transformations, including:

Ring-opening reactions: Promoted by electrophiles, nucleophiles, or transition metals, these reactions release the ring strain and provide access to a diverse range of acyclic compounds. fiveable.methieme-connect.com

Rearrangements: Vinylcyclopropanes, for instance, can undergo thermal or transition-metal-catalyzed rearrangements to form cyclopentenes. acs.org

Cycloadditions: Donor-acceptor substituted cyclopropanes can act as three-carbon synthons in formal cycloaddition reactions to construct five-membered rings. thieme-connect.com

The stereoselective synthesis of cyclopropane derivatives has also seen tremendous advancements, further enhancing their utility in the construction of complex molecular architectures. acs.org

Contextualization of Carbaldehyde Functionality in Strained Ring Systems

The attachment of a carbaldehyde (or aldehyde) functional group to a strained ring system, such as cyclopropane, introduces a new dimension to the molecule's reactivity. The carbonyl group of the aldehyde is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. libretexts.org

When directly attached to a cyclopropane ring, the carbaldehyde group can exert significant electronic effects. The electron-withdrawing nature of the carbonyl group can influence the stability and reactivity of the adjacent strained ring. This can manifest in several ways:

Activation of the ring: The aldehyde can activate the cyclopropane ring towards nucleophilic attack or ring-opening reactions.

Modification of carbonyl reactivity: The strained ring can, in turn, affect the reactivity of the aldehyde. For example, the cyclopropyl group can stabilize an adjacent positive charge that may develop during certain reactions of the carbonyl group.

Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. libretexts.org This inherent reactivity, combined with the unique properties of the cyclopropane ring, makes cyclopropyl carbaldehydes valuable synthetic intermediates. For example, they can participate in reactions such as the vinylcyclopropane-carbaldehyde rearrangement to form dihydrooxepins. beilstein-journals.org

Significance of 1-Cyclopropylcyclopropane-1-carbaldehyde in Contemporary Organic Chemistry Research

While specific research on this compound is not extensively documented in readily available literature, its significance can be inferred from the broader context of dicyclopropyl systems and cyclopropyl carbaldehydes in organic chemistry. This molecule serves as an important model system for studying the interactions between two adjacent cyclopropane rings and a carbaldehyde group.

The presence of two cyclopropyl groups attached to the same carbon atom (a spiro-like arrangement is not implied, but rather two separate cyclopropyl groups on the carbaldehyde's alpha-carbon) presents interesting stereoelectronic properties. The orientation of the two rings relative to each other and to the carbonyl group can influence the molecule's conformation and reactivity.

Compounds with multiple cyclopropyl groups are of interest for their potential applications in medicinal chemistry and materials science. researchgate.netontosight.ai The rigid conformation imparted by the cyclopropane rings can be advantageous in the design of biologically active molecules. nih.gov

Research on related dicyclopropyl compounds, such as dicyclopropylmethanol (B83125) and 1,3-dicyclopropyl-1,2-propadiene, highlights the synthetic utility of such systems. ontosight.airesearchgate.net Therefore, this compound is a significant, albeit specialized, molecule that can serve as a precursor to more complex dicyclopropyl-containing structures and as a probe for understanding the fundamental chemistry of multicyclopropyl systems.

Interactive Data Table of Related Compounds

Below is a table of compounds related to the discussion, with their IUPAC names and molecular formulas.

| Compound Name | IUPAC Name | Molecular Formula |

| Cyclopropanecarboxaldehyde (B31225) | cyclopropanecarbaldehyde | C4H6O |

| 1-Phenylcyclopropane-1-carbaldehyde | 1-phenylcyclopropane-1-carbaldehyde | C10H10O |

| 1-Methylcyclopropane-1-carbaldehyde | 1-methylcyclopropane-1-carbaldehyde | C5H8O |

| Dicyclopropylmethane (B14067034) | cyclopropylmethylcyclopropane | C7H12 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIBEEUNIVYPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylcyclopropane 1 Carbaldehyde

Historical Approaches to gem-Dicyclopropyl Systems

The synthesis of gem-dicyclopropyl systems, also known as 1,1-dicyclopropyl or spiro[2.2]pentane-derived frameworks, has historically presented a significant challenge due to the inherent ring strain of the cyclopropane (B1198618) motif. nih.gov Early approaches were often multi-step and relied on intramolecular cyclization reactions. One of the foundational methods for forming cyclopropane rings is the intramolecular Wurtz reaction, which involves the dehalogenation of a 1,3-dihalide with a metal like sodium or zinc. wikipedia.org In the context of a gem-dicyclopropyl system, this would necessitate a precursor containing two 1,3-dihalide moieties originating from a central carbon, a synthetically complex undertaking.

Another classical approach involves the double alkylation of compounds with acidic methylene (B1212753) protons. thieme-connect.com For instance, the reaction of a malonic ester derivative with two equivalents of a 1,2-dihaloethane under basic conditions could theoretically lead to a spirocyclic intermediate, which could then be further elaborated. However, controlling the second alkylation and managing side reactions often limited the efficiency and generality of these early methods. These historical strategies, while foundational, typically suffered from harsh reaction conditions, low yields, and limited substrate scope, paving the way for the development of more refined and efficient methodologies.

Strategies for the Construction of the 1,1-Dicyclopropyl Framework

Modern synthetic chemistry offers more direct and higher-yielding pathways to the 1,1-dicyclopropyl core. These strategies primarily revolve around the controlled formation of the cyclopropane rings through cyclopropanation reactions or the strategic functionalization of pre-existing cyclopropane derivatives.

Cyclopropanation Reactions for Spirocyclic and Geminal Cyclopropyl (B3062369) Units

Cyclopropanation of alkenes is arguably the most prevalent method for constructing cyclopropane rings. wikipedia.org To form a gem-dicyclopropyl system, a logical precursor is a methylenecyclopropane (B1220202) derivative, which possesses an exocyclic double bond that can undergo a second cyclopropanation.

A prominent example of this approach is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. unl.pt This reaction is known for its effectiveness with a variety of alkenes and often proceeds with high stereospecificity. The reaction of 1,1'-vinylidenebiscyclopropane with the Simmons-Smith reagent would directly yield the 1,1-dicyclopropyl framework.

| Reagent System | Alkene Substrate | Product Framework | Typical Conditions | Reference |

| CH₂I₂ / Zn-Cu | Methylenecyclopropane | gem-Dicyclopropyl | Diethyl ether, reflux | wikipedia.orgunl.pt |

| CH₂N₂ / Pd or Cu catalyst | Methylenecyclopropane | gem-Dicyclopropyl | Varies with catalyst | wikipedia.org |

| R-S(O)=CH₂ (Sulfur Ylide) | α,β-Unsaturated Carbonyl | Cyclopropyl Ketone | DMSO or THF | thieme-connect.com |

Another powerful method involves the transition-metal-catalyzed decomposition of diazo compounds. nih.gov For instance, reacting a methylenecyclopropane precursor with ethyl diazoacetate in the presence of a copper or rhodium catalyst can form the second cyclopropane ring. The choice of catalyst can influence the efficiency and stereoselectivity of the reaction. The Corey-Chaykovsky reaction, using sulfur ylides, is also a viable method for cyclopropanation, particularly from α,β-unsaturated carbonyl precursors. thieme-connect.com

Alkylation and Functionalization of Cyclopropane Derivatives

An alternative to building the second ring onto an alkene is to couple two cyclopropane units together. This can be achieved through the alkylation and functionalization of cyclopropane building blocks. nih.gov For example, a palladium-catalyzed cross-coupling reaction could be employed. nih.gov A reaction between a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, and a suitably functionalized cyclopropane, like 1-bromo-1-formylcyclopropane, could potentially form the desired C-C bond.

The generation of a cyclopropyl carbanion or a related nucleophilic species, followed by reaction with a cyclopropyl electrophile, represents another plausible route. However, the stability of such intermediates and the potential for ring-opening side reactions due to the high ring strain are significant challenges that must be carefully managed through the choice of reagents and reaction conditions. nih.gov

Formation of the Carbaldehyde Moiety

Once the 1,1-dicyclopropyl skeleton is in place, the final step is the introduction or unmasking of the carbaldehyde (formyl) group. This is typically accomplished through the oxidation of a primary alcohol or the partial reduction of a carboxylic acid derivative.

Oxidation Pathways from Precursor Alcohols

The most direct method for forming the carbaldehyde is the oxidation of the corresponding primary alcohol, (1-cyclopropylcyclopropyl)methanol. A variety of mild oxidation reagents are available to perform this transformation efficiently without over-oxidation to the carboxylic acid or cleavage of the strained cyclopropane rings.

Commonly used methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. Pyridinium chlorochromate (PCC) is another classic reagent suitable for this conversion. These methods are generally high-yielding and compatible with a wide range of functional groups.

| Oxidation Reagent | Precursor | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | Dichloromethane, room temp. |

| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | Dichloromethane, room temp. |

| (COCl)₂, DMSO, Et₃N (Swern) | Primary Alcohol | Aldehyde | Dichloromethane, -78 °C to rt |

Reduction of Ester or Nitrile Precursors

Alternatively, the aldehyde can be generated via the controlled reduction of a more oxidized precursor, such as an ester or a nitrile. This approach is particularly useful if the 1,1-dicyclopropyl framework is constructed with a carboxylic acid derivative already in place.

The reduction of an ester, for example, methyl 1-cyclopropylcyclopropane-1-carboxylate, to the aldehyde can be achieved using sterically hindered hydride reagents that prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, with the reaction typically run at low temperatures (-78 °C) to isolate the aldehyde intermediate. libretexts.org Similarly, lithium tri-tert-butoxyaluminum hydride can reduce acid chlorides to aldehydes. libretexts.org

The reduction of a nitrile (1-cyclopropylcyclopropane-1-carbonitrile) is another viable pathway. Reagents such as DIBAL-H can reduce the nitrile to an imine intermediate, which is then hydrolyzed during aqueous workup to yield the desired aldehyde. organic-chemistry.org

| Reagent | Precursor | Product | Key Feature | Reference |

| DIBAL-H | Ester or Nitrile | Aldehyde | Requires low temperature (-78 °C) | libretexts.org |

| LiAlH(Ot-Bu)₃ | Acid Chloride | Aldehyde | Weaker reducing agent than LiAlH₄ | libretexts.org |

| Cp₂Zr(H)Cl (Schwartz's Reagent) | Tertiary Amide | Aldehyde | High yield, short reaction time | organic-chemistry.org |

Catalytic Systems in the Synthesis of 1-Cyclopropylcyclopropane-1-carbaldehyde

The formation of the cyclopropane rings and the aldehyde group in this compound often relies on sophisticated catalytic systems. Both transition metals and small organic molecules have proven effective in promoting the necessary bond formations with high efficiency and selectivity.

Transition Metal Catalysis in Cyclopropanation

Transition metal catalysis is a cornerstone in the synthesis of cyclopropane derivatives. wikipedia.org Metals such as rhodium, copper, and iron are known to catalyze the transfer of a carbene fragment to an alkene, leading to the formation of a cyclopropane ring. wikipedia.orgresearchgate.net In the context of synthesizing this compound, these methods can be envisioned for the construction of one or both cyclopropane rings.

A plausible approach involves the cyclopropanation of a vinylcyclopropane (B126155) substrate. The reaction of a cyclopropyl-substituted alkene with a suitable carbene precursor, catalyzed by a transition metal complex, would yield the desired bicyclopropyl (B13801878) skeleton. Rhodium(II) carboxylate complexes, for instance, are highly effective catalysts for cyclopropanation reactions involving diazo compounds as carbene precursors. wikipedia.org The choice of ligands on the metal center can influence the stereoselectivity of the reaction, which is a critical consideration in the synthesis of complex molecules.

Another relevant transition metal-mediated method is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters using a titanium catalyst. rsc.orgresearchgate.netnih.gov This reaction could be employed in a convergent synthesis (see section 2.5) where an ester containing a cyclopropyl group is converted to 1-cyclopropylcyclopropanol. Subsequent oxidation of this alcohol would then yield the target aldehyde. chemguide.co.ukyoutube.comorganic-chemistry.org

Table 1: Examples of Transition Metal Catalysts in Cyclopropanation Reactions

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Rh₂(OAc)₄ | Alkene, Diazo compound | Cyclopropane | General and efficient for various alkenes. wikipedia.org |

| Copper complexes | Alkene, Diazo compound | Cyclopropane | Often used for asymmetric cyclopropanation. |

| Iron Porphyrins | Alkene, Diazoacetate | Cyclopropyl ester | Provides good trans-selectivity. researchgate.net |

| Ti(OiPr)₄ / Grignard Reagent | Ester | Cyclopropanol (B106826) | Kulinkovich reaction for cyclopropanol synthesis. rsc.orgresearchgate.netnih.gov |

Organocatalytic Approaches to Aldehyde Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of complex molecules. vander-lingen.nl In the synthesis of cyclopropane carbaldehydes, organocatalytic domino or cascade reactions have proven to be particularly powerful. nih.govvander-lingen.nl These reactions can construct the cyclopropane ring and install the aldehyde functionality in a single, highly stereocontrolled step.

A common strategy involves the reaction of an α,β-unsaturated aldehyde with a suitable nucleophile, catalyzed by a chiral secondary amine, such as a prolinol derivative. nih.gov The amine catalyst activates the unsaturated aldehyde by forming an iminium ion, which then undergoes a conjugate addition with the nucleophile. A subsequent intramolecular alkylation can then form the cyclopropane ring. While direct application to this compound is not extensively documented, one can envision a scenario where a cyclopropyl-substituted α,β-unsaturated aldehyde is used as a starting material.

Alternatively, organocatalysis can be employed for the direct formylation of a pre-existing bicyclopropyl scaffold, although this is a more challenging transformation. More commonly, an organocatalytic approach would be integrated into a domino reaction that builds one of the cyclopropane rings. nih.gov

Table 2: Organocatalytic Strategies for Cyclopropane Aldehyde Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Chiral secondary amines (e.g., prolinol derivatives) | Domino Michael-alkylation | α,β-Unsaturated aldehyde, Nucleophile | Forms functionalized cyclopropane carbaldehydes with high enantioselectivity. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Homoenolate addition | Aldehyde, α,β-Unsaturated ester | Can be used to generate functionalized cyclopropanes. |

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the later stages of the synthesis. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. For this compound, a convergent approach could involve the synthesis of a cyclopropyl-containing ester and its subsequent conversion to the bicyclopropyl system via the Kulinkovich reaction to form 1-cyclopropylcyclopropanol. rsc.orgresearchgate.netnih.gov This intermediate alcohol can then be oxidized to the final aldehyde product using a variety of established oxidation methods. chemguide.co.ukyoutube.comorganic-chemistry.org

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. While less common for the synthesis of a single target, a divergent approach could be envisioned starting from a core bicyclo[1.1.0]butane structure, which is structurally related to the bicyclopropyl system. rsc.orgd-nb.info Functionalization of the central bond of the bicyclo[1.1.0]butane could lead to a variety of substituted cyclobutane (B1203170) derivatives, which in some cases might be further transformed into bicyclopropyl systems. However, a more direct divergent approach to this compound would likely involve the creation of a functionalized bicyclopropyl core that can then be converted into the aldehyde or other derivatives.

Table 3: Comparison of Convergent and Divergent Synthetic Pathways

| Pathway | Description | Application to this compound |

| Convergent | Two or more fragments are synthesized separately and then joined. | Synthesis of a cyclopropyl ester followed by a Kulinkovich reaction to form the bicyclopropyl core, and subsequent oxidation. |

| Divergent | A common intermediate is transformed into multiple different products. | Starting from a bicyclo[1.1.0]butane derivative and elaborating it to the target molecule. rsc.orgd-nb.info |

Reactivity and Transformational Chemistry of 1 Cyclopropylcyclopropane 1 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Additions to the Carbonyl Group

The most fundamental reaction of the aldehyde functionality is nucleophilic addition to the carbonyl carbon. libretexts.orglibretexts.org This carbon atom is sp² hybridized and electrophilic, readily reacting with a wide array of nucleophiles. The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and the conversion of the carbon's hybridization from sp² to sp³. masterorganicchemistry.com

Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.orglibretexts.org A variety of nucleophiles can be employed, leading to a diverse set of products as detailed in the table below.

| Nucleophile (Reagent) | Product Type | General Reaction |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | Dicyclopropyl-C(H)(OH)-R |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Dicyclopropyl-C(H)(OH)-R |

| Cyanide (NaCN/HCN) | Cyanohydrin | Dicyclopropyl-C(H)(OH)-CN |

| Hydride (NaBH₄, LiAlH₄) | Primary Alcohol | Dicyclopropyl-CH₂OH |

| Phosphorus Ylides (Wittig Reagent) | Alkene | Dicyclopropyl-C(H)=CHR |

Oxidation and Reduction Potentials of the Aldehyde

The aldehyde group in 1-Cyclopropylcyclopropane-1-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents, such as those containing Cr(VI) (e.g., Jones reagent, PCC in harsher conditions) or potassium permanganate (B83412) (KMnO₄), can effectively convert the aldehyde to 1-Cyclopropylcyclopropane-1-carboxylic acid.

Reduction: The carbaldehyde functionality is easily reduced to a primary alcohol, (1-Cyclopropylcyclopropyl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) is also highly effective.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 1-Cyclopropylcyclopropane-1-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | (1-Cyclopropylcyclopropyl)methanol |

Condensation and Derivatization Reactions

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically followed by the elimination of a small molecule like water. mdpi.com These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds. This compound, lacking α-hydrogens, cannot self-condense via an aldol (B89426) reaction but can act as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations. masterorganicchemistry.com

Derivatization reactions with amine-based nucleophiles are common for aldehydes and are often used for characterization. These reactions involve nucleophilic addition to the carbonyl group, followed by dehydration to form a C=N double bond. pressbooks.pub

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Dicyclopropyl-C(H)=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Dicyclopropyl-C(H)=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | Dicyclopropyl-C(H)=N-NH₂ |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone | Dicyclopropyl-C(H)=N-NHC(O)NH₂ |

Reactivity of the Cyclopropyl (B3062369) Rings

The significant ring strain inherent in cyclopropane (B1198618) rings (approximately 27 kcal/mol) is a primary driver of their reactivity. nih.gov This strain can be released through various ring-opening reactions, making cyclopropanes valuable synthetic intermediates. nd.edursc.org In this compound, the electron-withdrawing aldehyde group activates the adjacent cyclopropyl ring, creating a "donor-acceptor" cyclopropane system that is primed for such transformations.

Strain-Release Reactions of Cyclopropyl Moieties

The high strain energy of the cyclopropyl rings makes them susceptible to reactions that lead to more stable, open-chain structures. chemrxiv.org This strain-release principle is the thermodynamic driving force for many of the reactions involving the cyclopropyl groups. udel.edursc.org The presence of the aldehyde group can facilitate C-C bond cleavage under various conditions, including thermal, photochemical, or transition-metal-catalyzed processes. For instance, in the presence of a rhodium catalyst, related cyclopropyl-capped systems can undergo cycloaddition reactions where the ring strain release controls the reaction pathway. chemrxiv.org

Electrophilic and Nucleophilic Ring-Opening Pathways

The polarized nature of the donor-acceptor system in this compound allows for both electrophilic and nucleophilic pathways for ring-opening.

Electrophilic Ring-Opening: Activation of the aldehyde's carbonyl oxygen by a Brønsted or Lewis acid enhances its electron-withdrawing capacity. This further polarizes the adjacent cyclopropyl ring, making it more susceptible to cleavage. The ring-opening is initiated by the cleavage of one of the vicinal C-C bonds of the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile to yield a 1,3-difunctionalized product.

Nucleophilic Ring-Opening: The electron-withdrawing aldehyde group renders the cyclopropyl ring electrophilic, allowing it to undergo nucleophilic attack. researchgate.net This is a form of homo-conjugate or 1,5-addition. The reaction typically proceeds via attack of a nucleophile at the β-carbon (the carbon of the second cyclopropyl ring attached to the carbonyl-bearing carbon), followed by cleavage of the distal C-C bond of the first cyclopropyl ring. researchgate.netresearchgate.net This results in the formation of an enolate intermediate, which upon workup, yields a ring-opened product. A wide range of nucleophiles, including thiols, alcohols, and carbanions, can participate in this type of transformation. researchgate.netresearchgate.net

| Pathway | Activating Agent / Reagent | Key Intermediate | General Product Type |

|---|---|---|---|

| Electrophilic | Brønsted Acid (e.g., TfOH) or Lewis Acid (e.g., Sc(OTf)₃) | Carbocation | 1,3-Difunctionalized Alkane |

| Nucleophilic | Nucleophile (e.g., RSH, ROH, R₂CuLi) | Enolate | γ-Substituted Aldehyde |

Radical Mediated Transformations Involving Cyclopropyl Groups

The chemistry of this compound is significantly influenced by the presence of the strained cyclopropyl rings, which can undergo a variety of radical-mediated transformations. The high ring strain energy of cyclopropanes (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. researchgate.net When subjected to radical-generating conditions, the cyclopropyl groups can serve as precursors to homoallylic radicals, which can then participate in subsequent reactions.

A common method for initiating such transformations involves the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as a trialkyltin hydride (e.g., Bu3SnH). semanticscholar.org In a hypothetical scenario, the aldehyde group could be converted into a suitable radical precursor. For instance, conversion to a Barton ester followed by treatment with Bu3SnH and AIBN could generate a carbon-centered radical adjacent to the dicyclopropyl system. This radical could then induce the opening of one of the cyclopropyl rings to form a more stable radical intermediate, which could be trapped or undergo further cyclization.

Radical cyclization pathways involving cyclopropyl groups have been documented for related systems. semanticscholar.org For example, Bu3SnH-mediated radical cyclizations have been successfully employed where a cyclopropyl radical cyclizes onto a tethered acceptor group. semanticscholar.org These transformations highlight the utility of the cyclopropyl group as a reactive handle in radical chemistry, enabling the construction of complex molecular architectures. The specific outcome of such reactions with this compound would depend on the reaction conditions and the nature of any intramolecular trapping agents.

| Reactant | Conditions | Key Intermediate | Potential Product Type |

|---|---|---|---|

| This compound derivative (e.g., Barton ester) | Bu3SnH, AIBN, Toluene, 110 °C | Ring-opened homoallylic radical | Linear or cyclized products |

| This compound | Photoredox catalysis, visible light | Cyclopropyl radical | Ring-opened functionalized products |

Interplay Between Carbaldehyde and Cyclopropyl Moieties in Reactivity

The reactivity of this compound is governed by a complex interplay between the electrophilic carbaldehyde group and the unique electronic properties of the two cyclopropyl rings. This interaction dictates the molecule's susceptibility to nucleophilic attack, its behavior in rearrangements, and the stability of reaction intermediates.

The chemical behavior of the molecule is shaped by competing electronic effects. The carbaldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom, exerting a negative inductive effect (-I) on the rest of the molecule. stackexchange.com This effect polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Conversely, cyclopropyl groups possess a unique electronic character. The C-C bonds within the cyclopropane ring have a high degree of p-character, allowing the ring to interact with adjacent π-systems or p-orbitals in a manner akin to a double bond. This enables the cyclopropyl group to act as an electron donor through conjugation, stabilizing an adjacent positive charge. This delocalization is a form of conjugative effect. stackexchange.com In this compound, the cyclopropyl rings can therefore donate electron density towards the electron-deficient carbonyl carbon, partially mitigating its electrophilicity and influencing the reactivity of the aldehyde.

Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with electrons from an atom or group within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence stereochemical outcomes. chem-station.comdalalinstitute.com The cyclopropyl group is a well-known participant in NGP.

In reactions involving the formation of a carbocation on the carbon atom bearing the aldehyde group (for example, during certain additions or rearrangements), the adjacent cyclopropyl ring can act as an internal nucleophile. wikipedia.orglibretexts.org The π-character of the cyclopropane C-C bonds allows the ring to stabilize the developing positive charge by forming a bridged, non-classical carbocation intermediate, such as a cyclopropylmethyl cation. wikipedia.orglibretexts.org This participation delocalizes the positive charge over several atoms, leading to a more stable intermediate than a classical carbocation. wikipedia.org The reaction of cyclopropylmethamine with sodium nitrite, which yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallylic alcohol, serves as a classic example of the carbocationic intermediates that can arise from NGP by a cyclopropane ring. wikipedia.org This phenomenon suggests that reactions at the carbonyl carbon of this compound could be accelerated and proceed through complex pathways involving such bridged intermediates.

Rearrangement Reactions Involving the this compound Scaffold

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer. thermofisher.com The strained dicyclopropylmethyl scaffold of this compound is predisposed to undergo various rearrangement reactions, driven by the release of ring strain.

One of the most pertinent analogies is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane isomerizes to a cyclopentene (B43876) at elevated temperatures. nih.gov While the title compound lacks a vinyl group, the electronic similarity between a vinyl group and a carbonyl group suggests that analogous rearrangements are plausible, particularly under Lewis or Brønsted acid catalysis. Activation of the carbonyl oxygen by a Lewis acid would enhance the electrophilicity of the carbonyl carbon, promoting a 1,2-shift of one of the adjacent cyclopropyl groups. This could initiate a cascade of bond reorganizations.

A notable related transformation is the vinylcyclopropane carbaldehyde–dihydrooxepine rearrangement. beilstein-journals.org In this reaction, a cis-vinylcyclopropane carbaldehyde rearranges to a dihydrooxepine. beilstein-journals.org By analogy, acid-catalyzed treatment of this compound could potentially lead to ring-expansion products. For instance, the migration of a C-C bond from one cyclopropyl ring to the carbonyl carbon could lead to the formation of a cyclobutane (B1203170) or cyclopentane (B165970) ring fused with the remaining cyclopropane, or even more complex bicyclic systems. The specific products would be highly dependent on the reaction conditions and the nature of the catalyst employed.

| Reaction Type | Proposed Conditions | Key Mechanistic Step | Hypothetical Product Scaffold |

|---|---|---|---|

| Lewis Acid-Catalyzed Rearrangement | BF3·OEt2 or TiCl4, CH2Cl2, -78 °C to rt | Cyclopropyl migration to activated carbonyl | Spirocyclic or fused ring systems (e.g., cyclopropylcyclopentanone) |

| Thermal Rearrangement | High Temperature (>200 °C), inert atmosphere | Homolytic cleavage of cyclopropane C-C bond | Ring-expanded ketones or unsaturated aldehydes |

| Semipinacol-type Rearrangement | Conversion of aldehyde to diol, followed by acid | Ring expansion via 1,2-shift | Spiro[2.3]hexanone derivatives |

Stereochemical Aspects in the Synthesis and Reactions of 1 Cyclopropylcyclopropane 1 Carbaldehyde

Chirality and Stereoisomerism in Dicyclopropyl Systems

Chirality in organic molecules most often arises from a tetrahedral carbon atom bonded to four different substituents. libretexts.orglibretexts.orgyoutube.com In the case of 1-cyclopropylcyclopropane-1-carbaldehyde, the central carbon atom (C1) is bonded to two cyclopropyl (B3062369) groups, a formyl group (-CHO), and by extension, the rest of the molecular framework. If the two cyclopropyl rings are considered distinct substituents, this central carbon is a stereocenter, rendering the molecule chiral.

Molecules that are non-superimposable mirror images of each other are known as enantiomers. libretexts.orglibretexts.orgnih.gov They share identical physical properties except for their interaction with plane-polarized light. Stereoisomers that are not mirror images are termed diastereomers; these compounds can have different physical and chemical properties. tru.ca The rigid, planar nature of the cyclopropane (B1198618) ring introduces significant conformational constraints. In a dicyclopropyl system, the relative orientation of substituents on each ring can lead to various diastereomers. For instance, if each cyclopropyl ring bears a substituent, cis/trans isomerism on each ring, combined with the chirality at the central carbon, can result in a complex mixture of stereoisomers. Understanding and controlling the formation of these isomers is a key challenge in the synthesis of such molecules.

Asymmetric Synthesis of this compound and its Precursors

The construction of enantiomerically pure cyclopropane derivatives is a significant area of synthetic organic chemistry. The asymmetric synthesis of this compound can be approached by creating the chiral dicyclopropylmethyl core with high stereocontrol. This often involves the stereoselective synthesis of key precursors, such as chiral cyclopropane carboxaldehydes or vinylcyclopropanes.

One effective strategy involves the use of chiral auxiliaries. This method employs a temporary chiral group to direct a stereoselective reaction, which is later removed to yield the desired enantiopure product. rsc.orgnih.govrsc.orgnih.gov A notable approach is a three-step sequence involving an aldol (B89426) reaction, a substrate-directed cyclopropanation, and a retro-aldol reaction. rsc.orgrsc.orgnih.gov In this sequence, a chiral auxiliary directs the initial aldol addition to an α,β-unsaturated aldehyde, creating a temporary stereocenter. This newly formed center then controls the diastereoselectivity of the subsequent cyclopropanation of the double bond. Finally, a retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding the enantiopure cyclopropane carboxaldehyde with enantiomeric excesses (ee) often exceeding 95%. rsc.orgnih.gov

Chiral catalysis offers a more atom-economical approach to asymmetric synthesis by using sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantioenriched product. The direct enantioselective cyclopropanation of olefins is a powerful method for constructing chiral cyclopropane rings. A direct route to the dicyclopropyl system could involve the cyclopropanation of a vinylcyclopropane (B126155) precursor.

Various catalytic systems have been developed for this purpose, including those based on transition metals like rhodium, palladium, and copper, as well as biocatalysts. rochester.educhemrxiv.orgacs.orgdigitellinc.com Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of vinylarenes with diazoketones, achieving >99% diastereomeric excess (de) and >99% ee in many cases. rochester.edu Chiral-at-metal rhodium(III) complexes have also been used to catalyze the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated acyl imidazoles to produce highly substituted chiral cyclopropanes. Similarly, novel chiral telluronium salts have been designed for the asymmetric synthesis of vinylcyclopropanes, affording products with high diastereoselectivity and excellent enantioselectivity. nih.gov

Table 1: Examples of Chiral Catalysis in Cyclopropanation Reactions

| Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Engineered Myoglobin Mb(H64G,V68A) | Styrene & Diazoketone | >99:1 | >99% | rochester.edu |

| Chiral Rhodium(I) Complex | Racemic Vinyl Cyclopropanes | - | 88-96% | nih.gov |

| Chiral Telluronium Ylide | α,β-Unsaturated Esters | High | Excellent | nih.gov |

An alternative to building the chiral scaffold from achiral precursors is the enantioselective functionalization of a pre-existing, prochiral cyclopropane system. C–H activation strategies have emerged as powerful tools for this purpose, allowing for the direct conversion of inert C–H bonds into new functional groups. nih.govacs.orgnih.govacs.org

Palladium(II) catalysis, guided by directing groups and employing chiral mono-N-protected amino acid (MPAA) ligands, has been successfully applied to the enantioselective arylation of cyclopropanes. acs.orgnih.gov This methodology allows for the desymmetrization of prochiral methylene (B1212753) C–H bonds on a cyclopropane ring. For instance, a cyclopropanecarboxylic acid derivative can be coupled with various organoboron reagents with high enantioselectivity. acs.orgnih.gov Similarly, native tertiary alkylamine groups can direct the enantioselective C–H arylation of aminomethyl-cyclopropanes. nih.gov By adapting these methods, it is conceivable to introduce a formyl group or its precursor onto a dicyclopropylmethane (B14067034) scaffold in an enantioselective manner, thereby directly synthesizing chiral this compound.

Diastereoselective Reactions of this compound

Once the chiral aldehyde is synthesized, its carbonyl group serves as a key site for further transformations. The stereochemical outcome of reactions at the aldehyde is strongly influenced by the adjacent chiral center bearing the two cyclopropyl groups.

Nucleophilic addition to the carbonyl group of chiral aldehydes is a fundamental C-C bond-forming reaction. The facial selectivity of this addition is dictated by the steric and electronic properties of the substituents at the adjacent α-carbon. Several models, most notably the Felkin-Anh model, are used to predict the stereochemical outcome. website-files.comwikipedia.orglibretexts.orguwindsor.cayoutube.com

The Felkin-Anh model posits that the largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl C=O bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°). uwindsor.ca In the case of this compound, the two cyclopropyl groups and the remaining carbon framework constitute the substituents at the chiral center. One of the cyclopropyl groups would likely act as the "large" or "medium" group. The preferred transition state would minimize steric interactions between the incoming nucleophile and these bulky cyclopropyl rings, leading to the preferential formation of one diastereomer. wikipedia.org If one of the cyclopropyl rings contains an electronegative substituent, the "polar Felkin-Anh model" may apply, where stereoelectronic effects involving the alignment of sigma anti-bonding orbitals can override purely steric considerations. website-files.comwikipedia.orgyoutube.com

Table 2: Predicted Stereochemical Models for Carbonyl Addition

| Model | Key Principle | Predicted Outcome for this compound |

|---|---|---|

| Felkin-Anh Model | Steric hindrance dictates the trajectory of nucleophilic attack, avoiding the largest substituent at the α-carbon. | The nucleophile adds to the face opposite the larger of the two cyclopropyl groups (or the rest of the molecular framework). |

| Polar Felkin-Anh Model | An electronegative substituent at the α-carbon aligns anti-periplanar to the incoming nucleophile due to stabilizing orbital interactions. | If a cyclopropyl ring is substituted with an electronegative group, this group's position will dictate the nucleophile's approach. |

| Cram Chelation Model | A chelating group (e.g., alkoxy) at the α-carbon coordinates with the metal cation of the nucleophile, creating a rigid cyclic transition state. | Not directly applicable unless a chelating group is present on one of the cyclopropyl rings. |

Substrate-controlled reactions are those in which the inherent chirality of the starting material, rather than an external chiral reagent or catalyst, dictates the stereochemistry of the product. mdpi.com The rigid dicyclopropylmethyl moiety in this compound is expected to exert strong stereocontrol over reactions at the adjacent aldehyde.

The conformation of the dicyclopropyl group can create a highly biased steric environment, effectively blocking one face of the carbonyl group from attack. This can lead to high levels of diastereoselectivity in a variety of transformations, including reductions with hydride reagents, additions of organometallic reagents (e.g., Grignard or organolithium reagents), and aldol reactions. For example, in the Prins cyclization, which involves the addition of an aldehyde to an alkene, cyclopropyl groups have been used as effective π-nucleophiles, with the reaction proceeding with excellent diastereoselectivity to create multiple new stereocenters in a single step. nih.gov The stereochemical information embedded in the chiral substrate is efficiently transferred to the product, highlighting the power of substrate control in complex molecule synthesis. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Cyclopropylcyclopropane-1-carbaldehyde, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aldehyde proton (CHO) is expected to appear as a distinct singlet or a narrowly coupled multiplet in the highly deshielded region of the spectrum, typically between 9-10 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen. The protons on the cyclopropyl (B3062369) rings are expected to resonate in the upfield region, generally between 0.5 and 1.5 ppm, a characteristic feature of strained aliphatic rings. The complex splitting patterns observed for these cyclopropyl protons arise from geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing around 200 ppm. The quaternary carbon, to which the two cyclopropyl rings and the aldehyde group are attached, would also have a characteristic chemical shift. The methylene (B1212753) carbons (CH₂) of the cyclopropane (B1198618) rings are expected in the upfield region of the spectrum, usually between 5 and 20 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals and confirm the connectivity between adjacent protons and the carbons to which they are directly attached, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 | 195 - 205 | Highly deshielded due to the carbonyl group. |

| Quaternary Carbon (C) | N/A | 45 - 60 | Carbon atom bonded to both cyclopropyl rings and the carbonyl group. |

| Cyclopropyl Methine (CH) | 1.0 - 2.0 | 15 - 30 | The proton on the carbon adjacent to the quaternary center. |

| Cyclopropyl Methylene (CH₂) | 0.5 - 1.5 | 5 - 20 | Characteristic upfield shift for cyclopropyl ring protons and carbons. oregonstate.edu |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of this compound (C₈H₁₂O) by matching the experimental mass to the theoretical mass with high accuracy.

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) provides valuable structural information. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. Key fragmentation pathways for cyclopropyl-containing compounds often involve the characteristic cleavage of the strained ring system. docbrown.info

Plausible Fragmentation Pathways:

Loss of the formyl radical (•CHO): A prominent peak at [M-29]⁺ resulting from the cleavage of the C-C bond between the carbonyl carbon and the cyclopropyl system.

Loss of a cyclopropyl radical (•C₃H₅): A significant fragment at [M-41]⁺.

Ring-opening and rearrangement: The cyclopropyl rings can undergo rearrangement upon ionization, leading to a complex pattern of smaller fragment ions. For instance, cleavage of the cyclopropane ring can lead to the formation of stable allyl cations.

Loss of carbon monoxide (CO): A neutral loss of 28 Da from fragment ions containing the carbonyl group.

The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the aldehyde, expected in the region of 1700–1725 cm⁻¹. Another key feature is the C-H stretch of the aldehyde proton, which typically appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. The C-H stretching vibrations of the cyclopropyl rings would be observed around 3000-3100 cm⁻¹, slightly higher than typical alkane C-H stretches due to the increased s-character of the C-H bonds in the strained ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman spectra, it is often weaker than in IR. Conversely, the C-C bonds of the cyclopropyl rings, which are more polarizable, would likely give rise to strong signals in the Raman spectrum. This complementarity is crucial for a complete vibrational analysis.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Cyclopropyl C-H Stretch | ~3100 - 3000 | Medium | Strong |

| Aldehyde C-H Stretch | ~2900 - 2700 | Weak-Medium | Medium |

| Carbonyl (C=O) Stretch | ~1725 - 1700 | Strong | Medium |

| Cyclopropyl Ring Deformation ("breathing") | ~1250 | Medium | Strong |

Advanced Crystallographic Techniques for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

This analysis would be particularly insightful for this molecule, as it would:

Quantify the exact bond lengths and angles within the strained cyclopropyl rings.

Determine the conformation of the molecule, specifically the relative orientation of the two cyclopropyl rings and the aldehyde group.

Reveal how the molecules pack in the crystal lattice, providing information about intermolecular interactions such as dipole-dipole forces or C-H···O hydrogen bonds.

Currently, there is no publicly available crystallographic data for this compound. However, the application of this technique would be the ultimate method for confirming its solid-state structure.

Chiroptical Methods for Enantiomeric Excess Determination

The quaternary carbon atom of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum provides a unique fingerprint for each enantiomer (they are equal and opposite), allowing for the determination of both the absolute configuration (by comparison with theoretical calculations) and the enantiomeric purity of a sample.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information based on the molecule's vibrational modes.

Other Methods: In addition to direct chiroptical spectroscopy, enantiomeric excess can be determined by chiral chromatography or by using NMR spectroscopy with a chiral derivatizing agent or a chiral solvating agent. These methods separate the signals of the two enantiomers, allowing for their quantification. Modern techniques such as molecular rotational resonance (MRR) spectroscopy can also be used for rapid and accurate ee determination. nih.gov

Computational and Theoretical Investigations of 1 Cyclopropylcyclopropane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and electronic properties of molecules. For molecules with rotatable bonds, like 1-cyclopropylcyclopropane-1-carbaldehyde, these methods can predict the most stable conformations and the energy barriers between them.

The conformational landscape of the related cyclopropanecarboxaldehyde (B31225) has been a subject of detailed computational and experimental interest. tandfonline.com The molecule exists primarily in two planar conformations: syn (where the aldehyde hydrogen is eclipsed with the cyclopropane (B1198618) ring) and anti (where the carbonyl oxygen is eclipsed with the ring). High-level quantum chemical calculations have shown that these two conformers are very close in energy, with the relative stability often depending on the level of theory and basis set used in the calculation. tandfonline.com This subtle energy difference highlights the importance of using accurate computational methods. nii.ac.jp For instance, Density Functional Theory (DFT) methods, such as B3LYP, and Møller–Plesset perturbation theory (MP2) are commonly employed for geometry optimization and energy calculations. nii.ac.jp

The electronic structure of such molecules is characterized by the unique properties of the cyclopropyl (B3062369) group, which can donate electron density to the adjacent carbonyl group. Calculations can quantify properties like charge distribution, dipole moment, and vibrational frequencies. For cyclopropanecarboxaldehyde, vibrational frequency calculations have been crucial in re-analyzing and correctly assigning bands in its infrared spectrum. tandfonline.com These computational approaches provide a detailed picture of the molecule's geometry and electron distribution, which are fundamental to understanding its reactivity.

| Conformer | Computational Method | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| syn | Various High-Level Quantum Chemical Methods | Energies are very close, with the anti conformer often predicted to be slightly more stable in the gas phase. | tandfonline.com |

| anti |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful methodologies for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. smu.edu A key goal is the location of transition states, which are first-order saddle points on the potential energy surface connecting reactants to products. ucsb.edu The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

For cyclopropyl carbonyl compounds, a characteristic reaction is the cleavage of the strained three-membered ring. Computational studies on related systems, such as the palladium-catalyzed tandem Heck-cyclopropane ring-opening, have utilized DFT calculations to map out the reaction pathway. researchgate.net These studies involve calculating the geometries and energies of reactants, intermediates, transition states, and products. rsc.org By comparing the activation energies of different possible pathways, chemists can predict the regioselectivity of reactions like the cyclopropane ring-opening. researchgate.net For example, calculations have shown that the substitution pattern on the cyclopropane ring can significantly influence the energy barrier for the cleavage of different C-C bonds, explaining the observed product distributions. researchgate.net The use of computational chemistry to model transition states helps elucidate reaction mechanisms and predict the outcomes of new synthetic methods. e3s-conferences.org

| Transition State Model | Description | Calculated Relative Free Energy ΔG (kcal/mol) | Reference |

|---|---|---|---|

| TSA vs TSB (with -CH2OH) | Competing pathways for ring opening with a hydroxyl substituent. | 4.9 | researchgate.net |

| TSA vs TSB (with -CH3) | Competing pathways with a methyl substituent. | 3.0 | researchgate.net |

| TSA vs TSB (with -H) | Competing pathways with no substituent. | 2.0 | researchgate.net |

Strain Energy Analysis of the Cyclopropyl Ring System

The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This inherent strain energy makes cyclopropanes more reactive than their acyclic counterparts.

A common and reliable computational method for quantifying ring strain is through the use of isodesmic and homodesmotic reactions. swarthmore.edu A homodesmotic reaction is a hypothetical reaction where the number of bonds of each type (e.g., Csp³-Csp³, Csp³-H) is conserved on both the reactant and product sides, and where the number of carbon atoms with a specific number of attached hydrogens is also balanced. stackexchange.com This approach effectively isolates the strain energy by canceling out other energetic contributions. The strain energy is then calculated as the enthalpy change of this reaction. For cyclopropane, a homodesmotic reaction comparing it to unstrained propane (B168953) molecules is often used. Computational studies consistently find the strain energy of the cyclopropane ring to be approximately 27-28 kcal/mol. yale.edu This high strain energy is a key factor driving the ring-opening reactions of molecules like this compound.

| Homodesmotic Reaction | Description | Calculated Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| c-C3H6 + 3 CH3-CH3 → 3 CH3-CH2-CH3 | The reaction enthalpy (ΔH) represents the strain energy of one cyclopropane molecule relative to three unstrained propane reference molecules. | ~27.6 | yale.edu |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for finding stationary points (minima and transition states) on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space accessible at a given temperature. mdpi.com

For a flexible molecule like this compound, MD simulations can be used to study the transitions between different conformations, such as the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. The simulation starts with an initial geometry and assigns velocities to the atoms based on the desired temperature. The forces on the atoms are calculated using a force field, and the system evolves over time. mdpi.com By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the pathways for interconversion between them. mdpi.com This approach is particularly useful for larger, more complex molecules where finding all low-energy conformers with static methods can be challenging. colab.ws MD simulations complement static calculations by providing a dynamic picture of the molecule's behavior, revealing how it explores its energy landscape. core.ac.uk

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain and predict chemical reactivity. numberanalytics.com Developed by Kenichi Fukui, the theory posits that the most important interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comtheswissbay.ch

In this compound, the HOMO is expected to have significant contributions from the Walsh orbitals of the cyclopropane rings and the non-bonding lone pair orbital on the carbonyl oxygen. The LUMO is predominantly the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wuxibiology.com

FMO theory can be applied to predict the molecule's behavior in various reactions. For example, in a nucleophilic attack on the carbonyl carbon, the interaction between the nucleophile's HOMO and the aldehyde's LUMO (the C=O π*) would be dominant. In a cycloaddition reaction, the relative energies of the HOMO and LUMO of the aldehyde and the reacting partner would determine the reaction's feasibility and regiochemistry. nih.gov Computational chemistry allows for the routine calculation of the energies and visualization of the shapes of these frontier orbitals, providing predictive insights into the molecule's chemical behavior. schrodinger.comresearchgate.net

| Orbital | Calculated Energy (eV) | Description |

|---|---|---|

| HOMO | -7.0 to -9.0 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |

| LUMO | -0.5 to 1.5 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.5 to 10.5 | Energy difference; smaller gap often correlates with higher reactivity. wuxibiology.com |

Applications of 1 Cyclopropylcyclopropane 1 Carbaldehyde As a Synthetic Building Block

Precursor for the Synthesis of Complex Organic Molecules

The aldehyde functional group is one of the most versatile in organic synthesis, capable of undergoing a wide array of transformations. 1-Cyclopropylcyclopropane-1-carbaldehyde can serve as a precursor to a variety of more complex molecules, carrying the rigid and sterically defined dicyclopropylmethyl motif into the final structure. Cyclopropyl (B3062369) carbaldehydes and ketones are recognized as highly useful tools for constructing complex molecular architectures. nih.gov

Standard transformations of the aldehyde group allow for the introduction of new functional groups and the extension of the carbon skeleton. These reactions include:

Oxidation: The carbaldehyde can be readily oxidized to the corresponding 1-cyclopropylcyclopropane-1-carboxylic acid, which can then be converted into esters, amides, or other acid derivatives.

Reduction: Reduction of the aldehyde, for instance with sodium borohydride (B1222165), would yield (1-cyclopropylcyclopropyl)methanol, a primary alcohol that can be used in further synthetic steps.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles. Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols, providing a route to more complex structures.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for the introduction of a carbon-carbon double bond.

Iminium Catalysis: Cyclopropyl aldehydes can participate in reactions mediated by iminium ion formation, such as enantioselective 1,3-chlorochalcogenation, to create multifunctional products with multiple adjacent stereocenters. researchgate.net

The dicyclopropyl moiety generally remains intact under these conditions, acting as a stable, lipophilic substituent that can influence the conformational properties of the resulting molecules.

| Reaction Type | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid | Access to esters, amides, and acid chlorides. |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Precursor for ethers, esters, and halides. |

| Grignard Reaction | R-MgBr | Secondary Alcohol | Carbon-carbon bond formation, increasing molecular complexity. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Introduces a double bond for further functionalization. |

| Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine | Formation of complex amines. |

Incorporation into Bioactive Scaffolds and Natural Product Synthesis

The cyclopropane (B1198618) ring is a significant structural motif in medicinal chemistry and is found in a wide range of biologically active natural products and pharmaceutical agents. nih.govresearchgate.net Its rigid, three-dimensional structure can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties. The dicyclopropyl arrangement in this compound offers a unique lipophilic and conformationally constrained scaffold.

A close analogue, dicyclopropyl ketone, is utilized as a reagent in the synthesis of potent and selective agonists for histamine (B1213489) H2 receptors and in the preparation of compounds with nicotinic receptor activity. chemicalbook.com This highlights the value of the dicyclopropylmethyl core in constructing molecules with specific biological functions. By extension, this compound represents a key starting material for synthesizing analogues of these bioactive compounds through reactions such as reductive amination or condensation.

Furthermore, many natural products feature the cyclopropane unit. researchgate.net While a natural product containing the precise this compound skeleton has not been identified, the synthesis of molecules containing this moiety is a promising strategy for creating novel analogues of known natural products or for diversity-oriented synthesis in drug discovery programs. nih.gov

| Compound Name | Class | Noted Biological Activity |

|---|---|---|

| Curacin A | Natural Product | Antiproliferative, potent microtubule inhibitor. researchgate.net |

| Jawsamycin | Natural Product | Antifungal, contains five cyclopropyl rings. researchgate.net |

| Ciprofloxacin | Synthetic Drug | Broad-spectrum antibiotic. |

| Tranylcypromine | Synthetic Drug | Antidepressant (monoamine oxidase inhibitor). |

Role in the Generation of Novel Polycyclic Systems

The high strain energy of the cyclopropane ring makes it susceptible to ring-opening and rearrangement reactions, providing powerful pathways for the synthesis of larger, more complex cyclic and polycyclic systems. beilstein-journals.orgnih.gov Cyclopropyl aldehydes and ketones are particularly effective precursors for such transformations because the carbonyl group can activate the adjacent ring.

One of the most notable reactions is the Cloke-Wilson rearrangement , a thermal or acid-catalyzed ring expansion of cyclopropyl ketones or aldehydes into dihydrofurans. rsc.org This rearrangement proceeds through the cleavage of a distal bond in the cyclopropane ring, followed by cyclization to form a stable five-membered heterocycle. This provides a direct and efficient route from this compound to novel dihydrofuran systems. rsc.org

Other potential rearrangement pathways include:

Ring Expansion to Cyclopentanones: Under the influence of Brønsted or Lewis acids, certain substituted cyclopropyl ketones can undergo direct ring expansion to form polysubstituted cyclopentanones. nih.govacs.org

Formation of Cyclobutenes: The aldehyde can be converted to its corresponding tosylhydrazone. Decomposition of this derivative generates a cyclopropyl carbene, which can rearrange via ring expansion to yield a cyclobutene. researchgate.net

Radical Ring-Opening/Cyclization: Cyclopropane derivatives can undergo oxidative radical ring-opening, generating an alkyl radical that can then participate in an intramolecular cyclization to form a larger ring system. beilstein-journals.orgnih.gov

These rearrangement cascades transform the simple dicyclopropyl scaffold into intricate polycyclic architectures that would be challenging to assemble through other methods. acs.org

| Reaction Name/Type | Precursor | Key Conditions | Product Type |

|---|---|---|---|

| Cloke-Wilson Rearrangement | Cyclopropyl Aldehyde/Ketone | Heat or Acid (Brønsted/Lewis) | Dihydrofuran rsc.org |

| Carbene Rearrangement | Cyclopropyl Tosylhydrazone | Base, Heat | Cyclobutene researchgate.net |

| Direct Ring Expansion | Cyclopropyl Ketone | TfOH or BF₃·Et₂O | Cyclopentanone nih.govacs.org |

| Radical Ring-Opening | Cyclopropyl Olefin | Radical Initiator, Oxidant | Various Carbocycles beilstein-journals.org |

Building Block in Materials Science and Polymer Chemistry

The application of cyclopropane derivatives in materials science is an emerging area, driven by the unique structural and reactive properties imparted by the strained ring. ontosight.aiontosight.ai The high strain energy of cyclopropanes makes them attractive monomers for Ring-Opening Polymerization (ROP) . wikipedia.org This type of polymerization is driven by the thermodynamic relief of ring strain, allowing for the synthesis of polymers that cannot be accessed via conventional chain-growth methods. wikipedia.orgrsc.org

Specifically, "donor-acceptor" cyclopropanes, which have both electron-donating and electron-withdrawing groups, can undergo ROP catalyzed by Lewis acids. rsc.org It is conceivable that this compound, or derivatives thereof, could function as an acceptor-substituted monomer in such polymerizations. The resulting polymers would feature the carbon backbone of the opened cyclopropane ring, potentially leading to materials with novel properties.

While the direct polymerization of this compound is speculative, its conversion to other functional monomers is a viable strategy. For example, conversion to a cyclopropyl-substituted alkene via a Wittig reaction could yield a monomer suitable for Ring-Opening Metathesis Polymerization (ROMP), another powerful technique for polymer synthesis. wikipedia.org The incorporation of the rigid dicyclopropyl moiety into a polymer backbone could significantly influence the material's thermal properties, such as its glass transition temperature, and its solubility. rsc.org

Future Research Trajectories for 1 Cyclopropylcyclopropane 1 Carbaldehyde Chemistry

Exploration of Novel Catalytic Transformations

The aldehyde functionality in 1-cyclopropylcyclopropane-1-carbaldehyde is a prime target for a variety of catalytic transformations. Future research will likely focus on leveraging modern catalytic systems to exploit the compound's unique steric and electronic properties.

One promising avenue is the application of N-Heterocyclic Carbene (NHC) organocatalysis. NHCs are known to activate aldehydes for a range of reactions, including redox esterification and annulations. mdpi.com Investigating the behavior of this compound under NHC catalysis could lead to the synthesis of novel esters, amides, and heterocyclic systems. The steric bulk of the bicyclopropyl (B13801878) group may influence the stereoselectivity of these transformations in interesting ways.

Furthermore, transition metal catalysis offers a vast toolkit for functionalizing aldehydes. For instance, gold-catalyzed reactions are known to proceed through cyclopropyl (B3062369) gold carbene-like intermediates, which can undergo a variety of subsequent transformations. acs.org Exploring the interaction of this compound with gold catalysts could open pathways to complex rearranged products. Similarly, photocatalytic approaches, which have been successful in the enantioselective cycloadditions of aryl cyclopropyl ketones, could be adapted for this aldehyde, potentially leading to novel cyclopentane (B165970) structures. nih.gov

A summary of potential catalytic transformations is presented in the table below.

| Catalyst Type | Potential Transformation | Expected Outcome |

| N-Heterocyclic Carbenes (NHCs) | Redox Esterification, Annulations | Novel esters, amides, heterocyclic compounds |

| Gold Catalysts | Reactions via Carbene-like Intermediates | Complex rearranged molecular architectures |

| Photocatalysts | Asymmetric [3+2] Cycloadditions | Enantiomerically enriched cyclopentane derivatives |

Investigation of Unique Reactivity Profiles Under Extreme Conditions

The high ring strain of the bicyclopropyl system suggests that this compound may exhibit unusual reactivity under extreme conditions such as high temperature, high pressure, or microwave irradiation. Research in this area could reveal novel rearrangement pathways and reaction cascades.

Studies on the thermal and microwave-assisted reactions of vinylcyclopropane (B126155) and bicyclopropyl compounds have shown that these conditions can induce rearrangements to form various dienes. researchgate.netredalyc.org It is plausible that this compound could undergo similar skeletal rearrangements, potentially leading to the formation of functionalized cycloheptadienes or other medium-sized rings via divinylcyclopropane-like intermediates. beilstein-journals.org The presence of the aldehyde group could further influence these rearrangements or be trapped by intermediates.

Investigating the compound's reactivity under high pressure could also be fruitful. High-pressure conditions can alter reaction equilibria and accelerate sterically hindered reactions, potentially enabling transformations that are not feasible under standard conditions.

Development of Sustainable and Green Synthetic Routes

Future synthetic efforts towards this compound and its derivatives will undoubtedly be guided by the principles of green chemistry. thieme-connect.deresearchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and environmental impact.

A key focus will be the development of catalytic, atom-economical methods for the synthesis of the bicyclopropyl scaffold. This could involve the use of biocatalysis or photocatalysis to construct the cyclopropane (B1198618) rings. researchgate.net Furthermore, the use of greener reaction media, such as water or ionic liquids, for the synthesis and subsequent transformations of this compound will be a critical area of research. thieme-connect.comrsc.org For instance, on-water cyclopropanation reactions have been shown to be highly efficient and environmentally friendly. rsc.org

The principles of green chemistry applicable to the synthesis of cyclopropanes are outlined in the table below.

| Green Chemistry Principle | Application in Synthesis |

| Use of Catalysis | Biocatalysis and photocatalysis for cyclopropanation. |

| Alternative Solvents | Water and ionic liquids as reaction media. |

| Energy Efficiency | Microwave irradiation and mechanochemistry. thieme-connect.com |

| Atom Economy | Designing reactions that maximize the incorporation of all materials. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into continuous flow and automated synthesis platforms represents a significant future research direction. rsc.orgrsc.org Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access novel reaction conditions. researchgate.netacs.org

The development of a continuous flow synthesis of the target molecule would enable its on-demand production and immediate use in subsequent reactions. This is particularly advantageous for handling potentially unstable intermediates. Furthermore, automated platforms could be used to rapidly screen a wide range of reaction conditions and catalysts for the transformation of this compound, accelerating the discovery of new reactions and derivatives. The synthesis of cyclopropane derivatives has already been successfully demonstrated in flow systems. rsc.orgresearchgate.net

Computational Design of Novel Derivatives and Reactivity Pathways

Computational chemistry will be an indispensable tool for guiding future research on this compound. mdpi.com Density Functional Theory (DFT) and other computational methods can be used to predict the stability of various conformations, investigate reaction mechanisms, and design novel derivatives with desired electronic and steric properties. researchgate.netnih.gov